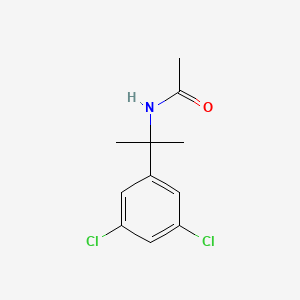N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide
CAS No.: 162222-14-2
Cat. No.: VC6879376
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 162222-14-2 |
|---|---|
| Molecular Formula | C11H13Cl2NO |
| Molecular Weight | 246.13 |
| IUPAC Name | N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H13Cl2NO/c1-7(15)14-11(2,3)8-4-9(12)6-10(13)5-8/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | CNIGDEXRWSJDTC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide features a propan-2-yl group bonded to an acetamide moiety, which is further substituted with a 3,5-dichlorophenyl ring. The IUPAC name, N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide, reflects this arrangement. The compound’s canonical SMILES string, CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl, encodes its branching and substitution pattern.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide | PubChem |
| InChI Key | CNIGDEXRWSJDTC-UHFFFAOYSA-N | PubChem |
| Molecular Formula | C₁₁H₁₃Cl₂NO | PubChem |
| Molecular Weight | 246.13 g/mol | PubChem |
The dichlorophenyl group introduces steric hindrance and electronic effects that influence reactivity, while the acetamide moiety provides hydrogen-bonding capacity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step sequence:
-
Alkylation: Reaction of 3,5-dichlorobenzyl chloride with isopropylamine in dichloromethane or ethanol under reflux yields the secondary amine intermediate.
-
Acetylation: Treatment with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) forms the final acetamide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Alkylation | Isopropylamine, EtOH, reflux, 12h | Use of molecular sieves to absorb HCl |
| Acetylation | Ac₂O, pyridine, 0°C → RT, 6h | Slow addition to control exothermicity |
Industrial Manufacturing
Scalable production employs continuous flow chemistry to enhance heat transfer and reduce reaction times. Catalytic systems, such as immobilized lipases for acetylation, have been explored to improve atom economy.
Chemical Reactivity and Functionalization
Oxidation Reactions
Treatment with KMnO₄ in acidic media oxidizes the propan-2-yl group to a carboxylic acid, yielding 3,5-dichlorophenylacetic acid derivatives. This reaction is critical for generating bioactive metabolites in drug discovery.
Reduction Pathways
NaBH₄ in methanol reduces the acetamide to N-(2-(3,5-dichlorophenyl)propan-2-yl)amine, a potential precursor for urea derivatives.
Nucleophilic Substitution
The dichlorophenyl group undergoes substitution with NaOCH₃ in methanol, producing methoxy analogs. This reactivity mirrors trends observed in agrochemicals like chlorothalonil.
Research and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a building block for:
-
Antimicrobial agents: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
-
Anti-inflammatory drugs: Acetamide derivatives modulate COX-2 expression in preclinical models.
Agrochemical Development
Chlorinated acetamides are precursors to herbicides targeting acetolactate synthase (ALS), though this compound’s specific agrochemical potential remains underexplored.
Biological Activity and Mechanism
Antimicrobial Properties
Preliminary assays suggest activity against Gram-positive bacteria, likely through membrane disruption or enzyme inhibition. Comparative data:
Table 3: Bioactivity Comparison with Analogues
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | S. aureus | 16 |
| N-(3,5-dichlorophenyl)propionamide | E. coli | >64 |
Putative Molecular Targets
Docking studies propose interaction with bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. The dichlorophenyl group may occupy hydrophobic pockets adjacent to the active site.
Comparative Analysis with Structural Analogues
N-(3,5-Dichlorophenyl)acetamide
Lacks the propan-2-yl group, reducing steric bulk and altering pharmacokinetics. Shows lower antimicrobial potency (MIC = 32 µg/mL vs. S. aureus).
N-(3,5-Dichlorophenyl)propionamide
The extended alkyl chain enhances lipophilicity but may impede membrane permeation, explaining its reduced activity against E. coli.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume